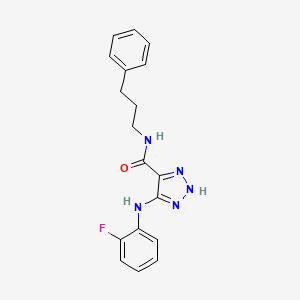

![molecular formula C25H44N14O8 B14102642 (3S)-3,6-diamino-N-[[(2S,5S,8E,11S,15S)-15-amino-11-[(4R)-2-amino-3,4,5,6-tetrahydropyrimidin-4-yl]-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide](/img/structure/B14102642.png)

(3S)-3,6-diamino-N-[[(2S,5S,8E,11S,15S)-15-amino-11-[(4R)-2-amino-3,4,5,6-tetrahydropyrimidin-4-yl]-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Capreomycin IA is a cyclic polypeptide antibiotic produced by the bacterium Streptomyces capreolus. It belongs to the aminoglycoside family of antibiotics and is primarily used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Capreomycin IA is one of the four molecular analogs of capreomycin, the others being capreomycin IB, IIA, and IIB .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Capreomycin IA is synthesized through a complex biosynthetic pathway involving nonribosomal peptide synthetases (NRPS). The process begins with the activation of amino acid precursors, followed by their sequential condensation to form the cyclic peptide structure. The final product is then modified through various enzymatic reactions to yield capreomycin IA .

Industrial Production Methods

Industrial production of capreomycin IA involves the fermentation of Streptomyces capreolus in large bioreactors. The fermentation broth is then subjected to a series of purification steps, including filtration, extraction, and chromatography, to isolate and purify capreomycin IA .

Analyse Chemischer Reaktionen

Types of Reactions

Capreomycin IA undergoes several types of chemical reactions, including:

Oxidation: Capreomycin IA can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Substitution reactions can occur at specific sites within the cyclic peptide structure

Common Reagents and Conditions

Common reagents used in the chemical reactions of capreomycin IA include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. These reactions typically occur under mild conditions to preserve the integrity of the cyclic peptide structure .

Major Products

The major products formed from these reactions include various derivatives of capreomycin IA with modified functional groups. These derivatives can exhibit different biological activities and pharmacokinetic properties .

Wissenschaftliche Forschungsanwendungen

Capreomycin IA has several scientific research applications, including:

Chemistry: Used as a model compound to study the biosynthesis and chemical modification of cyclic peptides.

Biology: Employed in research on bacterial ribosome function and protein synthesis inhibition.

Medicine: Investigated for its potential use in combination therapies for MDR-TB and other bacterial infections.

Industry: Utilized in the development of new antibiotics and antimicrobial agents .

Wirkmechanismus

Capreomycin IA exerts its effects by binding to the 70S ribosomal unit of bacteria, thereby inhibiting protein synthesis. This binding results in the production of abnormal proteins, which are essential for bacterial survival. The inhibition of protein synthesis ultimately leads to the death of the bacteria .

Vergleich Mit ähnlichen Verbindungen

Capreomycin IA is similar to other aminoglycoside antibiotics, such as viomycin, kanamycin, and neomycin. it is unique in its ability to target both dormant and active forms of Mycobacterium tuberculosis. This makes it particularly effective against MDR-TB strains that are resistant to other antibiotics .

List of Similar Compounds

- Viomycin

- Kanamycin

- Neomycin

- Amikacin

- Streptomycin

Eigenschaften

Molekularformel |

C25H44N14O8 |

|---|---|

Molekulargewicht |

668.7 g/mol |

IUPAC-Name |

3,6-diamino-N-[[15-amino-11-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide |

InChI |

InChI=1S/C25H44N14O8/c26-4-1-2-11(27)6-17(41)32-8-14-20(43)35-15(9-34-25(30)47)21(44)39-18(13-3-5-31-24(29)38-13)23(46)33-7-12(28)19(42)37-16(10-40)22(45)36-14/h9,11-14,16,18,40H,1-8,10,26-28H2,(H,32,41)(H,33,46)(H,35,43)(H,36,45)(H,37,42)(H,39,44)(H3,29,31,38)(H3,30,34,47) |

InChI-Schlüssel |

JNIIDKODPGHQSS-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN=C(NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CNC(=O)CC(CCCN)N)CO)N)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-5-(4-methoxybenzyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14102570.png)

![9-(3,5-dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14102575.png)

![8-(3-Chloro-4-methoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B14102586.png)

![2-(4-fluorophenyl)-5-{3-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14102600.png)

![1-(4-Butoxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102601.png)

![5-[(3-methoxybenzyl)oxy]-2-[4-(4-methoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]phenol](/img/structure/B14102627.png)

![1-(4-Methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102635.png)

![2-Butyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102639.png)

![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[1-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B14102644.png)

![8-Hydrazinyl-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B14102648.png)